molecular formula C9H9FN2O B2453457 N-cyclopropyl-3-fluoropyridine-4-carboxamide CAS No. 1490840-10-2

N-cyclopropyl-3-fluoropyridine-4-carboxamide

Cat. No.: B2453457
CAS No.: 1490840-10-2
M. Wt: 180.182
InChI Key: UHJMSRZMCALTEN-UHFFFAOYSA-N
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Description

N-cyclopropyl-3-fluoropyridine-4-carboxamide is a fluorinated pyridine derivative with a molecular weight of 180.18 g/mol. This compound is known for its unique structural properties, which make it a valuable candidate for various research and development projects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-3-fluoropyridine-4-carboxamide typically involves the nucleophilic substitution of chlorine in 4-chloro-3-fluoropyridine with a cyclopropylamine under controlled conditions. The reaction is carried out in the presence of a suitable base, such as potassium carbonate, and a solvent like dimethylformamide. The reaction mixture is heated to facilitate the substitution reaction, resulting in the formation of this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise temperature and pressure control to achieve consistent results .

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-3-fluoropyridine-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-cyclopropyl-3-fluoropyridine-4-carboxamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of N-cyclopropyl-3-fluoropyridine-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-cyclopropyl-3-fluoropyridine-4-carboxamide is unique due to its cyclopropyl group, which imparts specific steric and electronic properties. This makes it a valuable compound for designing molecules with desired biological activities and chemical reactivity .

Properties

IUPAC Name

N-cyclopropyl-3-fluoropyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FN2O/c10-8-5-11-4-3-7(8)9(13)12-6-1-2-6/h3-6H,1-2H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHJMSRZMCALTEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2=C(C=NC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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